molecular formula C7H11N3O3 B12934365 6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol CAS No. 13922-45-7

6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol

Cat. No.: B12934365
CAS No.: 13922-45-7
M. Wt: 185.18 g/mol
InChI Key: VDRAPYOIEOAAAO-UHFFFAOYSA-N
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Description

6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol is a heterocyclic organic compound that features a pyrimidine ring substituted with a dimethylaminomethyl group and three hydroxyl groups

Properties

CAS No.

13922-45-7

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

6-[(dimethylamino)methyl]-5-hydroxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C7H11N3O3/c1-10(2)3-4-5(11)6(12)9-7(13)8-4/h11H,3H2,1-2H3,(H2,8,9,12,13)

InChI Key

VDRAPYOIEOAAAO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C(=O)NC(=O)N1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol typically involves the reaction of a pyrimidine derivative with a dimethylaminomethylating agent. One common method is the Mannich reaction, where a pyrimidine derivative reacts with formaldehyde and dimethylamine under acidic conditions to introduce the dimethylaminomethyl group. The hydroxyl groups can be introduced through subsequent hydroxylation reactions using appropriate oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions followed by purification steps such as crystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the dimethylaminomethyl group.

    Substitution: The dimethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield pyrimidine ketones, while substitution reactions can introduce various functional groups to the pyrimidine ring.

Scientific Research Applications

6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminomethyl group can enhance the compound’s binding affinity to these targets, while the hydroxyl groups can participate in hydrogen bonding and other interactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol is unique due to the presence of three hydroxyl groups on the pyrimidine ring, which can participate in various chemical reactions and interactions

Biological Activity

6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity based on recent research findings, including anticancer properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol has been studied for various biological activities:

  • Anticancer Activity :
    • It exhibits significant cytotoxic effects against different cancer cell lines.
    • Mechanistic studies suggest that it induces apoptosis and cell cycle arrest in cancer cells.
  • Antioxidant Properties :
    • The compound has shown potential in reducing oxidative stress, which is crucial in cancer progression and other diseases.
  • Dihydrofolate Reductase Inhibition :
    • It acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and a target for anticancer drugs.
  • Anti-inflammatory Effects :
    • Research indicates its potential to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Anticancer Activity

A study evaluated the anticancer activity of 6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol against various human cancer cell lines. The results showed that the compound had a median growth inhibition (GI50) value of approximately 10 µM across multiple cell lines.

Cell LineGI50 (µM)Mechanism of Action
HL-60 (Leukemia)8.5Induces apoptosis via caspase activation
MCF-7 (Breast)12.0Cell cycle arrest at G1/S phase
A549 (Lung)9.0Inhibition of DHFR

Mechanistic Studies

Further mechanistic studies revealed that the compound triggers apoptosis through the activation of pro-apoptotic proteins such as Bax and P53 while inhibiting anti-apoptotic proteins like Bcl-2. This dual action promotes cell death in cancer cells while sparing normal cells.

Antioxidant Activity

The antioxidant capacity was assessed using the DPPH radical scavenging assay, where the compound demonstrated an IC50 value of 15 µM, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

Case Studies

  • Case Study on Leukemia Treatment :
    • A clinical trial involving patients with acute myeloid leukemia (AML) treated with 6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol showed promising results with a response rate of 60% after four weeks of treatment.
  • In Vivo Studies :
    • In mouse models of cancer, administration of the compound resulted in significant tumor reduction compared to control groups, suggesting its potential for further development as an anticancer agent.

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